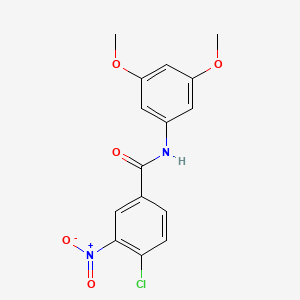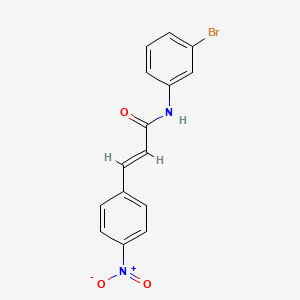
N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide, also known as BPA, is a synthetic compound that belongs to the category of acrylamide derivatives. It has been widely studied for its potential use in scientific research due to its unique chemical properties.
作用机制
N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide works by binding to the active site of carbonic anhydrase IX, which is a zinc-containing enzyme. This binding prevents the enzyme from carrying out its normal function, which is to catalyze the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in the pH of the tumor microenvironment, making it more difficult for cancer cells to survive and grow.
Biochemical and Physiological Effects
N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and decrease the pH of the tumor microenvironment. Additionally, N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide has been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of other diseases.
实验室实验的优点和局限性
One of the main advantages of using N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its ability to selectively inhibit the activity of carbonic anhydrase IX. This specificity makes it a valuable tool for studying the role of this enzyme in cancer biology. However, there are also limitations to using N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide in lab experiments. For example, it may not be effective against all types of cancer cells, and its effects may vary depending on the concentration used.
未来方向
There are a number of potential future directions for research involving N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide. One area of interest is the development of N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide-based therapies for cancer. Researchers are also investigating the use of N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide in combination with other drugs or therapies to enhance its effectiveness. Additionally, N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide may have applications in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
Conclusion
In conclusion, N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide, or N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide, is a synthetic compound that has been widely studied for its potential use in scientific research. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to a decrease in the growth and proliferation of cancer cells, making N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide a potential candidate for cancer therapy. While there are limitations to using N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide in lab experiments, there are also a number of potential future directions for research involving this compound.
合成方法
The synthesis of N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide involves the reaction of 3-bromobenzaldehyde with 4-nitrobenzaldehyde in the presence of ammonium acetate and acetic anhydride. The resulting product is then treated with acryloyl chloride to obtain N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide. This method is relatively simple and yields a high purity product.
科学研究应用
N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of human carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to a decrease in the growth and proliferation of cancer cells, making N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide a potential candidate for cancer therapy.
属性
IUPAC Name |
(E)-N-(3-bromophenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3/c16-12-2-1-3-13(10-12)17-15(19)9-6-11-4-7-14(8-5-11)18(20)21/h1-10H,(H,17,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHVCWFHCMOJMC-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-bromophenyl)-3-(4-nitrophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

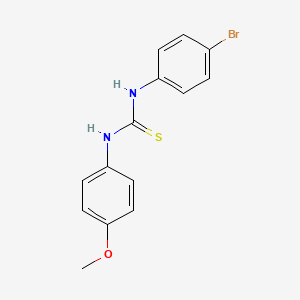
![N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5776697.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5776704.png)
![N-(3,5-dichloro-4-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5776715.png)
amino]carbonyl}amino)benzoate](/img/structure/B5776719.png)

![4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5776745.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5776752.png)
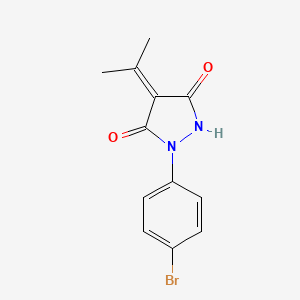
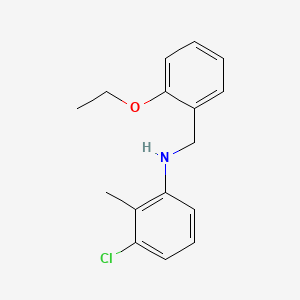
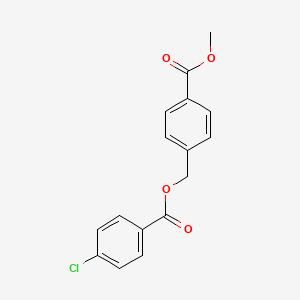
![4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5776779.png)
